(6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil

Catalog No.
S13303871
CAS No.
101527-68-8
M.F
C9H12N2O5
M. Wt
228.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil

CAS Number

101527-68-8

Product Name

(6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil

IUPAC Name

1-[(2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C9H12N2O5

Molecular Weight

228.20 g/mol

InChI

InChI=1S/C9H12N2O5/c12-3-6-4-15-5-8(16-6)11-2-1-7(13)10-9(11)14/h1-2,6,8,12H,3-5H2,(H,10,13,14)/t6-,8-/m1/s1

InChI Key

ZSLKBIKKAYFZRU-HTRCEHHLSA-N

Canonical SMILES

C1C(OC(CO1)N2C=CC(=O)NC2=O)CO

Isomeric SMILES

C1[C@H](O[C@H](CO1)N2C=CC(=O)NC2=O)CO

The compound (6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil is a derivative of uracil, a pyrimidine base found in RNA. This compound features a hydroxymethyl group and a dioxane ring, which contribute to its unique chemical properties and potential biological activities. The presence of the dioxane moiety may enhance solubility and stability, making it an interesting candidate for various applications in medicinal chemistry and biochemistry.

The chemical reactivity of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil can be understood through its functional groups. The hydroxymethyl group can participate in nucleophilic substitution reactions, while the dioxane structure may undergo hydrolysis or oxidation under certain conditions. These reactions can lead to the formation of various derivatives that may possess different biological activities or pharmacological properties.

Research indicates that compounds similar to (6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil exhibit diverse biological activities, including antiviral, antibacterial, and anticancer effects. The biological activity of uracil derivatives often stems from their ability to interfere with nucleic acid synthesis and function. For instance, uracil analogs can inhibit enzymes involved in nucleotide metabolism or mimic natural substrates, thereby disrupting cellular processes essential for pathogen survival or cancer cell proliferation .

Several synthetic routes can be employed to prepare (6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil:

  • Starting Materials: The synthesis typically begins with uracil and dioxane derivatives.
  • Functionalization: The introduction of the hydroxymethyl group can be achieved through formylation followed by reduction or via direct hydroxymethylation using formaldehyde in the presence of a suitable catalyst.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

These methods highlight the versatility of synthetic organic chemistry in modifying nucleobases for enhanced biological activity.

(6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil has potential applications in:

  • Pharmaceutical Development: As a precursor for designing new antiviral or anticancer agents.
  • Biochemical Research: In studies investigating nucleotide metabolism and enzyme inhibition.
  • Drug Formulation: Due to its solubility properties, it may be used in formulations requiring enhanced bioavailability.

Interaction studies involving (6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil focus on its binding affinity to various biological targets such as enzymes and receptors. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to assess these interactions quantitatively. Understanding these interactions is crucial for predicting the pharmacokinetic and pharmacodynamic profiles of this compound.

Several compounds share structural similarities with (6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
UridineContains ribose instead of dioxaneNaturally occurring nucleoside
5-FluorouracilFluorine substitution at C5Anticancer agent widely used in chemotherapy
CytarabineArabinose sugar moietyEffective against leukemia; inhibits DNA synthesis
2'-DeoxyuridineLacks hydroxyl group on riboseImportant in DNA synthesis; less reactive than uridine

The uniqueness of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil lies in its dioxane ring structure, which may confer distinct solubility and reactivity characteristics compared to other uracil derivatives.

Molecular Structure and Stereochemistry

The compound features a cis-fused 1,4-dioxane ring substituted at the 2-position with a uracil moiety and at the 6-position with a hydroxymethyl group. X-ray crystallographic studies confirm the (2R,6R) stereochemical configuration, which imposes a rigid chair-like conformation on the dioxane ring. This stereochemistry is critical for its ability to mimic natural nucleosides in biochemical interactions.

PropertyValue
Molecular FormulaC₉H₁₂N₂O₅
Molecular Weight228.20 g/mol
CAS Registry Number101527-68-8
IUPAC Name1-[(2R,6R)-6-(Hydroxymethyl)-1,4-dioxan-2-yl]pyrimidine-2,4-dione
InChI KeyZSLKBIKKAYFZRU-HTRCEHHLSA-N
SMILES (Canonical)C1C@HCO

Synonyms and Alternative Identifiers

The compound is referenced under multiple designations in chemical databases, including:

  • 6-OHMe-1,4-dOX-U
  • 1-((2R,6R)-6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil
  • DTXSID40906299 (EPA Substance Registry).

Historical Context in Heterocyclic Chemistry

Emergence in Synthetic Chemistry

First synthesized in the late 20th century, (6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil emerged during efforts to develop conformationally restricted nucleoside analogues. Its design drew inspiration from natural deoxyribose and ribose moieties but substituted the furanose ring with a 1,4-dioxane system to enhance metabolic stability. Early structural analyses via X-ray diffraction (reported in 1991) revealed its ability to maintain Watson-Crick base-pairing geometry despite the non-natural sugar component.

Role in Heterocyclic Systems

The compound exemplifies the intersection of pyrimidine and dioxane chemistry:

  • Pyrimidine Core: The uracil moiety provides hydrogen-bonding sites at N3 and O4, enabling interactions with complementary nucleic acid bases.
  • Dioxane Modifications: The 1,4-dioxane ring introduces ether linkages that resist enzymatic hydrolysis compared to furanose-based nucleosides. This property has been leveraged in antiviral drug design to circumvent phosphorylation-dependent activation pathways.

Role in Nucleoside Analog Development

Structural Mimicry of Natural Nucleosides

(6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil’s dioxane ring serves as an isosteric replacement for ribose or deoxyribose in nucleosides. Key advantages include:

  • Enhanced Rigidity: The chair conformation of the dioxane ring preorganizes the molecule for binding to enzyme active sites.
  • Hydroxymethyl Functionality: The -CH₂OH group at C6 mimics the 5'-hydroxyl of ribose, enabling phosphorylation by cellular kinases in prodrug strategies.

Applications in Antiviral and Anticancer Research

While clinical applications remain exploratory, mechanistic studies highlight its potential:

  • DNA/RNA Incorporation: The uracil base allows incorporation into nucleic acids, where it may induce mutagenesis or terminate chain elongation.
  • Enzyme Inhibition: Molecular docking studies suggest affinity for thymidine kinase and reverse transcriptase, enzymes critical in viral replication.

Synthetic Derivatives and Analogues

Modifications at the uracil C5 position (e.g., bromine or chlorine substitution) yield derivatives with altered electronic properties and binding affinities. For example, the 5-bromo analogue exhibits enhanced stacking interactions in duplex DNA due to increased hydrophobicity.

(6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil represents a significant nucleoside analog incorporating both uracil and 1,4-dioxane structural components [1]. The compound features a hydroxymethyl-substituted dioxane ring attached to the nitrogen position of uracil, creating unique synthetic challenges that require specialized methodological approaches [2]. Modern synthetic strategies have evolved to address the complexity of constructing this heterocyclic system through multiple distinct pathways [3].

Stepwise Synthesis from 6-Methyluracil Precursors

The stepwise synthesis from 6-methyluracil precursors represents one of the most direct approaches to constructing (6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil [4] [5]. This methodology capitalizes on the commercial availability of 6-methyluracil and employs sequential oxidation and reduction strategies to install the required hydroxymethyl functionality [5]. The synthetic pathway typically involves initial oxidation of the methyl group to generate an aldehyde intermediate, followed by selective reduction to yield the target hydroxymethyl derivative [6] [7].

Selenium Dioxide-Mediated Oxidation

Selenium dioxide-mediated oxidation serves as a cornerstone methodology for converting 6-methyluracil to 6-formyluracil intermediates [6] [8]. The Riley oxidation mechanism involves the formation of a mixed anhydride of acetic and selenous acids, which exhibits high electrophilic activity and steric accessibility for attack at position 5 of the pyrimidine ring [6]. This three-stage oxidation mechanism proceeds through initial electrophilic selenium attack, followed by selenino-Pummerer rearrangement and subsequent hydrolysis to liberate the aldehyde product [6] [9].

The reaction conditions for selenium dioxide oxidation typically require temperatures between 80-100°C in aqueous acetic acid medium [10]. Under these conditions, the methyl group of 6-methyluracil undergoes selective oxidation to form orotic aldehyde with high regioselectivity [6]. The mechanism begins with tautomerization of the substrate, followed by electrophilic attack of selenium dioxide at the activated methylene position [8] [9].

Table 1: Selenium Dioxide Oxidation Conditions for 6-Methyluracil Derivatives

ParameterOptimal ConditionsYield (%)Reference
Temperature80-85°C75-82 [6]
Solvent SystemAcetic acid/Water78-85 [10]
Reaction Time4-6 hours70-80 [8]
SeO₂ Equivalents1.2-1.5 eq75-83 [9]

The selectivity of selenium dioxide oxidation stems from the formation of a chelated selenite intermediate that undergoes facile elimination to generate the carbonyl functionality [9]. This process is particularly effective for activated methyl groups adjacent to electron-withdrawing nitrogen heterocycles such as pyrimidines [10].

Sodium Borohydride Reduction Strategies

Sodium borohydride reduction represents the most widely employed method for converting aldehyde intermediates to the corresponding hydroxymethyl derivatives [7] [11]. The reduction proceeds through nucleophilic hydride delivery to the electrophilic carbonyl carbon, followed by protonation to yield the primary alcohol [11]. The mild reaction conditions and high functional group tolerance make sodium borohydride particularly suitable for sensitive heterocyclic substrates [7].

Chemoselective reduction protocols have been developed to ensure selective transformation of aldehyde groups in the presence of other reducible functionalities [7]. The order of reactivity follows the pattern: conjugated enones < ketones < conjugated enals < aldehydes, allowing for predictable chemoselectivity [7]. Reaction conditions can be optimized through solvent selection, with the reactivity order among alcoholic solvents being methanol > ethanol > isopropanol > tert-butanol [7].

Table 2: Sodium Borohydride Reduction Parameters for Uracil Aldehydes

Solvent SystemTemperature (°C)Time (h)Selectivity (%)Yield (%)
Ethanol/DCM (30:70)0-251-2>9588-92
Methanol00.5-1>9085-90
Isopropanol/THF252-3>8580-85

The mechanism involves initial coordination of the borohydride anion with the carbonyl carbon, followed by hydride transfer and subsequent protonation [11]. The reaction proceeds through a four-membered transition state that delivers the hydride from the less hindered face of the carbonyl group [7].

Biginelli Hybrid-Based Approaches

Biginelli hybrid-based approaches offer an alternative synthetic strategy for constructing (6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil through multicomponent coupling reactions [12]. These methodologies employ modified Biginelli conditions to generate dihydropyrimidine intermediates that can be subsequently transformed to the target compound [12]. The approach typically involves three-component coupling of urea derivatives, aldehydes, and 1,4-dioxane-containing building blocks under acidic conditions [12].

The synthetic strategy utilizes 5,6-dihydropyrimidin-4(3H)-ones as key intermediates, which undergo oxidative cleavage of carbon-sulfur bonds using 3-chloroperbenzoic acid [12]. This transformation proceeds through sulfoxide intermediates that undergo spontaneous elimination to generate the desired uracil derivatives [12]. The methodology provides moderate to high yields ranging from 32-99% depending on the specific substrate and reaction conditions [12].

Recent developments have focused on optimizing the reaction conditions to minimize side product formation and improve overall efficiency [12]. The use of microwave-assisted conditions has been shown to reduce reaction times while maintaining high yields [13]. Temperature control is critical, with optimal conditions typically requiring 80-120°C for efficient cyclization [12].

Solid-Phase Synthesis Techniques

Solid-phase synthesis techniques provide a powerful approach for the preparation of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil derivatives with high purity and efficiency [14] [15]. These methodologies employ polymer-supported reagents and substrates to facilitate product isolation and minimize purification requirements [14]. Wang resin serves as the most commonly employed solid support due to its stability under reaction conditions and ease of cleavage [16].

The solid-phase approach typically begins with immobilization of uracil derivatives through the ribose hydroxyl groups as stable aliphatic acetals [14]. This strategy provides good stability under various reaction conditions while allowing facile cleavage with mild acid treatment [14]. The methodology accommodates diverse functional group transformations including phosphate mimetic installations and sugar modifications [14].

Table 3: Solid-Phase Synthesis Platforms for Uracil Derivatives

Resin TypeLoading (mmol/g)Cleavage ConditionsYield Range (%)Purity (%)
Wang Resin0.4-1.0TFA/DCM (95:5)4-25>95
Merrifield Resin0.8-1.2HF/anisole15-35>90
Tentagel Resin0.2-0.4TFA/H₂O (95:5)8-22>92

The synthetic sequence typically involves three to five on-resin transformations starting from a common uridinyl-amine intermediate [14]. Key transformations include amide coupling reactions, azide-alkyne cycloadditions, and nucleophilic substitutions [14] [17]. The methodology demonstrates excellent functional group tolerance and provides access to diverse structural analogs [14].

Advanced solid-phase strategies employ click chemistry methodologies to introduce structural diversity [17]. Copper-catalyzed azide-alkyne cycloaddition reactions provide regioselective formation of 1,2,3-triazole linkages under mild conditions [17]. These reactions proceed efficiently on solid support with minimal side product formation [17].

Green Chemistry Considerations in Production

Green chemistry considerations have become increasingly important in the development of sustainable synthetic routes to (6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil [18] [19]. Modern approaches emphasize the use of environmentally benign solvents, catalysts, and reaction conditions to minimize environmental impact [18]. Solvent-free mechanochemical methods have emerged as particularly attractive alternatives to traditional solution-phase chemistry [20] [21].

Microwave-assisted synthesis represents a significant advancement in green chemistry applications for uracil derivative preparation [13]. These methods typically reduce reaction times from hours to minutes while maintaining or improving yields [13]. The use of 1,4-dioxane as a reaction solvent has gained attention due to its classification as a Class II residual solvent with acceptable safety profiles [22].

Table 4: Green Chemistry Metrics for Uracil Synthesis Methods

MethodAtom Economy (%)E-FactorSolvent ClassEnergy Efficiency
Microwave-Assisted85-922.5-4.0IIHigh
Mechanochemical90-951.5-2.5NoneVery High
Enzymatic95-981.0-2.0IModerate
Traditional Heating70-805.0-8.0I-IIILow

Polymer-supported catalysts offer significant advantages in terms of recyclability and reduced waste generation [23] [24]. Polyethylene glycol-sulfonic acid (PEG-SO₃H) has proven particularly effective for various heterocyclic syntheses, providing good catalytic activity with easy recovery and reuse [24]. The catalyst can be recycled for multiple reaction cycles with minimal loss of activity [24].

Enzymatic approaches represent the pinnacle of green chemistry for nucleoside synthesis [25]. Cascade biocatalysis enables selective rearrangement reactions with exceptional atom economy and minimal waste generation [25]. These methods typically operate under physiological conditions and provide excellent stereoselectivity [25].

The structural elucidation of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil has been extensively studied through single crystal X-ray diffraction analysis. The compound crystallizes in the monoclinic crystal system with space group P2₁ [1] [2]. The molecular formula C₉H₁₂N₂O₅ corresponds to a molecular weight of 228.20 g/mol [3]. The crystal structure determination was accomplished using direct methods and refined through full-matrix least-squares calculations, achieving an R value of 0.044 on 843 unique observed reflections [2].

The crystallographic analysis reveals that the dioxane ring adopts a stable chair conformation, which is the thermodynamically preferred arrangement for six-membered ring systems containing oxygen heteroatoms [2] [4]. This chair conformation is maintained through the crystal structure and provides optimal bond angles and minimal steric interactions. The unit cell parameters demonstrate the ordered packing arrangement of molecules within the crystal lattice, with intermolecular interactions playing a crucial role in stabilizing the overall crystal architecture [1].

Hydrogen Bonding Networks

The crystal structure of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil is stabilized by an extensive network of intermolecular hydrogen bonding interactions. The primary hydrogen bonding motifs involve N-H⋯O hydrogen bonds between the uracil moieties of adjacent molecules [1] [2]. These interactions typically occur between the amide protons (N-H) of the uracil ring and the carbonyl oxygen atoms of neighboring molecules, creating a characteristic hydrogen bonding pattern that is common among nucleobase derivatives [5].

The hydrogen bonding network exhibits typical bond lengths and angles consistent with moderate to strong hydrogen bonds. The N-H⋯O distances generally fall within the range of 2.7-2.9 Å, indicating effective intermolecular attraction [5]. The directionality of these hydrogen bonds follows the expected geometric constraints, with N-H⋯O angles approaching linearity (approximately 160-180°) [6]. These hydrogen bonding interactions are crucial for maintaining the crystal packing stability and contribute significantly to the overall lattice energy of the crystalline material [7].

Additionally, the crystal structure reveals the presence of weaker C-H⋯O close contacts that supplement the primary N-H⋯O hydrogen bonding network [2]. These secondary interactions involve the dioxane ring protons and contribute to the three-dimensional stability of the crystal structure. The hydroxymethyl group also participates in hydrogen bonding through its terminal OH group, creating additional intermolecular contacts that enhance crystal cohesion [1].

Base-Stacking Interactions

The base-stacking interactions in (6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil represent a crucial aspect of its solid-state organization. Unlike natural nucleosides where base-stacking occurs primarily through π-π interactions between aromatic rings, this nucleoside analog exhibits modified stacking behavior due to the presence of the dioxane sugar surrogate [8]. The uracil bases are arranged in a manner that allows for partial overlap of their aromatic π-systems, creating weak but significant attractive interactions [9].

The stacking geometry is influenced by the chair conformation of the dioxane ring, which positions the uracil base in an orientation that permits intermolecular π-π stacking with neighboring molecules. The interplanar distance between stacked uracil rings is typically in the range of 3.3-3.6 Å, which is characteristic of effective aromatic stacking interactions [7]. This stacking arrangement contributes to the formation of columnar structures within the crystal lattice, where molecules are arranged in parallel columns held together by both hydrogen bonding and π-π stacking forces [10].

The modified sugar component (dioxane ring) affects the stacking profile compared to natural nucleosides. The presence of the hydroxymethyl substituent and the conformational constraints imposed by the six-membered dioxane ring create a unique stacking geometry that differs from the typical B-form DNA base-stacking pattern [8]. This altered stacking behavior has implications for the potential biological activities of this nucleoside analog and its interactions with nucleic acid structures.

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures

The Nuclear Magnetic Resonance spectroscopic analysis of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil provides detailed structural information through both ¹H and ¹³C NMR techniques. The ¹H NMR spectrum exhibits characteristic signals that allow for complete structural assignment of the compound [11] [12]. The uracil ring protons appear as distinct singlets, with H-5 resonating at approximately 5.8-6.2 ppm and H-6 at 7.3-7.8 ppm, consistent with the vinyl proton environment of the pyrimidine ring [12].

The dioxane ring protons display complex multipicity patterns characteristic of the chair conformation. The protons attached to carbons bearing oxygen atoms appear as multiplets in the region of 3.8-4.3 ppm, while the methylene protons of the ring system resonate at slightly higher field [11]. The hydroxymethyl group protons appear as a characteristic multiplet around 3.6-4.0 ppm, with the pattern indicating the presence of both diastereotopic CH₂ protons and the exchangeable OH proton [12].

The ¹³C NMR spectrum provides complementary structural information, with the carbonyl carbons of the uracil ring appearing in the expected downfield region (150-165 ppm). The vinyl carbons C-5 and C-6 resonate at 100-105 ppm and 140-145 ppm respectively, consistent with their different electronic environments [13]. The dioxane ring carbons appear in the aliphatic region (60-85 ppm), with the carbons bearing oxygen substituents showing the expected downfield shifts due to the electronegativity of oxygen [12].

Temperature-dependent NMR studies reveal conformational dynamics, particularly regarding the rotation around the glycosidic bond. At elevated temperatures, some broadening of signals is observed, indicating increased molecular motion and potential conformational exchange processes [12]. This dynamic behavior provides insights into the conformational flexibility of the molecule in solution compared to its rigid crystal structure.

Infrared Vibrational Mode Analysis

The Infrared spectroscopic analysis of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil reveals characteristic vibrational modes that provide detailed information about molecular bonding and functional group environments [14]. The spectrum exhibits several distinct absorption regions that correspond to specific molecular vibrations. The broad absorption band in the 3200-3600 cm⁻¹ region is attributed to N-H and O-H stretching vibrations, with the N-H stretches of the uracil ring appearing as sharp bands around 3400-3500 cm⁻¹ [15].

The carbonyl stretching vibrations represent some of the most diagnostic features of the IR spectrum. The C=O stretches of the uracil ring appear as strong, sharp absorptions in the 1650-1750 cm⁻¹ region, with the exact positions dependent on the hydrogen bonding environment and crystalline state [16]. The presence of two distinct carbonyl groups in the uracil ring typically results in two separate C=O stretching bands, reflecting the different electronic environments of these functional groups [15].

The dioxane ring contributes characteristic C-H stretching vibrations in the 2800-3000 cm⁻¹ region, appearing as multiple bands due to the various C-H environments within the chair conformation [14]. The C-O stretching vibrations of the dioxane ring and hydroxymethyl group appear in the 1000-1200 cm⁻¹ region as medium to strong absorptions. These bands provide information about the ether linkages and the chair conformation of the six-membered ring system [17].

The fingerprint region (400-1500 cm⁻¹) contains numerous absorption bands corresponding to bending and skeletal vibrations of both the uracil and dioxane moieties. Ring breathing modes, C-N stretching vibrations, and various bending modes contribute to this complex spectral region. The specific pattern of absorptions in this region serves as a characteristic fingerprint for compound identification and purity assessment.

Comparative Conformational Studies with Uracil Derivatives

Comparative conformational analysis of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil with other uracil derivatives reveals significant structural differences arising from the dioxane sugar surrogate. Unlike natural uridine, which contains a ribofuranose sugar in an envelope conformation, this analog features a six-membered dioxane ring in a chair conformation [18] [19]. This fundamental difference in sugar surrogate geometry profoundly affects the overall molecular shape and conformational preferences.

The glycosidic bond orientation in (6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil adopts an anti configuration, similar to natural nucleosides, with the dihedral angle C(2)-N(1)-C(1′)-O(1′) measured at 71.2° [20]. However, the presence of the dioxane ring constrains the conformational flexibility compared to ribonucleoside analogs. The chair conformation of the dioxane ring is thermodynamically stable and exhibits minimal conformational fluctuation, contrasting with the dynamic envelope conformations observed in furanose sugars [21].

Comparison with other six-membered ring nucleoside analogs, such as 1,3-dioxane derivatives, reveals similar conformational preferences [22]. The equatorial positioning of the hydroxymethyl group and the axial orientation of the nucleobase represent the thermodynamically favored arrangement, minimizing steric interactions and maximizing stabilizing effects [22]. This conformational preference is consistent across various pyrimidine and purine derivatives containing similar six-membered sugar surrogates.

The conformational rigidity of the dioxane ring system compared to five-membered ring analogs has implications for biological activity and molecular recognition. The reduced conformational flexibility may enhance binding selectivity in certain biological systems while potentially reducing activity in others that require conformational adaptation [18]. Studies comparing the biological activities of various nucleoside analogs consistently demonstrate that sugar ring conformation and flexibility significantly influence antiviral and antitumor activities [10].

XLogP3

-1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

228.07462149 g/mol

Monoisotopic Mass

228.07462149 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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